![molecular formula C14H14N2O B2438220 4-ethyl-2-[(E)-phenyldiazenyl]phenol CAS No. 642441-06-3](/img/structure/B2438220.png)
4-ethyl-2-[(E)-phenyldiazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenol is a volatile phenolic compound . It is used in laboratory chemicals and synthesis of substances . It is related to the aroma in wine .
Synthesis Analysis
The synthesis of phenols involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular formula of 4-Ethylphenol is C8H10O . The structure of the synthesized hydrazone compound was well characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, 1 H NMR and mass spectral studies .Chemical Reactions Analysis
In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis
4-Ethylphenol has a molecular weight of 122.16 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 219.0±0.0 °C at 760 mmHg . The melting point is 40-42 °C (lit.) . The flash point is 100.6±0.0 °C .Aplicaciones Científicas De Investigación
Photonic Applications
This compound has been studied for its potential in advanced optical materials . The compound exhibits remarkable linear and nonlinear optical responses, which are brought out through experimental and theoretical characterization of the synthesized crystals . These properties make it a promising candidate for use in photonic applications .
Detection of Iodide Ions
The compound has been used in the development of an electrochemical sensor for the detection of iodide anions . The sensor shows a linear response in the range of 1×10^−7 to 1×10^−4 M, with a low detection limit of 4×10^−8 M . This makes it suitable for application in water quality monitoring .
Protein Estimation
The compound has been used in the estimation of protein content . This application is particularly useful in biological research and medical diagnostics, where accurate protein quantification is essential .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity . This makes it a potential candidate for use in the development of new antimicrobial agents .
Optical Properties
The compound has been studied for its optical properties . These properties, including its linear and nonlinear optical responses, make it a promising candidate for use in the development of advanced optical materials .
Electrochemical Properties
The compound has been studied for its electrochemical properties . These properties make it a promising candidate for use in the development of electrochemical sensors .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
4-ethyl-2-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-8-9-14(17)13(10-11)16-15-12-6-4-3-5-7-12/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVADTSNUUHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-[(E)-phenyldiazenyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)
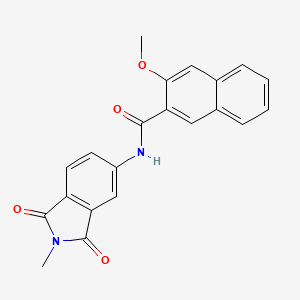
![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)
![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)

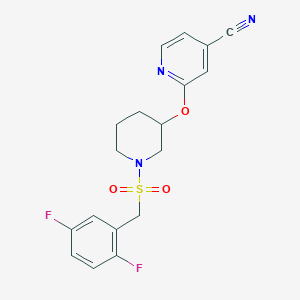
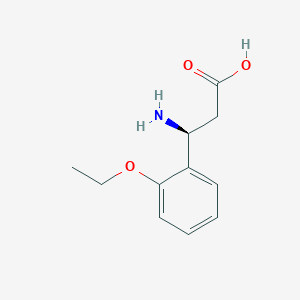
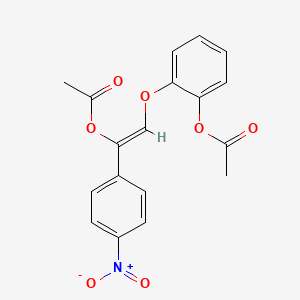
![2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2438152.png)
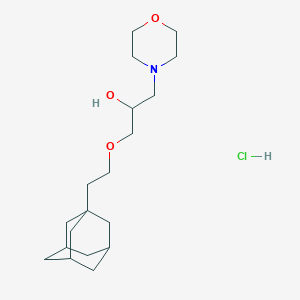
![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)
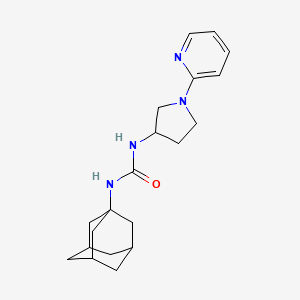
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)